L-Proline,l-isoleucyl-L-threonyl-L-seryl-L-phenylalanyl-L-a-glutamyl-L-a-glutamyl-L-alanyl-L-Lysylglycyl-L-Leucyl-L-a-aspartyl-L-arginyl-L-isoleucyl-L-asparaginyl-L-a-glutamyl-L-arginyl-l-methionyl-l-
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Overview
Description
L-Proline,l-isoleucyl-L-threonyl-L-seryl-L-phenylalanyl-L-a-glutamyl-L-a-glutamyl-L-alanyl-L-Lysylglycyl-L-Leucyl-L-a-aspartyl-L-arginyl-L-isoleucyl-L-asparaginyl-L-a-glutamyl-L-arginyl-l-methionyl-l- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline,l-isoleucyl-L-threonyl-L-seryl-L-phenylalanyl-L-a-glutamyl-L-a-glutamyl-L-alanyl-L-Lysylglycyl-L-Leucyl-L-a-aspartyl-L-arginyl-L-isoleucyl-L-asparaginyl-L-a-glutamyl-L-arginyl-l-methionyl-l- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Chemical Reactions Analysis
Types of Reactions
L-Proline,l-isoleucyl-L-threonyl-L-seryl-L-phenylalanyl-L-a-glutamyl-L-a-glutamyl-L-alanyl-L-Lysylglycyl-L-Leucyl-L-a-aspartyl-L-arginyl-L-isoleucyl-L-asparaginyl-L-a-glutamyl-L-arginyl-l-methionyl-l- can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific amino acid residues involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
L-Proline,l-isoleucyl-L-threonyl-L-seryl-L-phenylalanyl-L-a-glutamyl-L-a-glutamyl-L-alanyl-L-Lysylglycyl-L-Leucyl-L-a-aspartyl-L-arginyl-L-isoleucyl-L-asparaginyl-L-a-glutamyl-L-arginyl-l-methionyl-l- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymatic reactions, influence signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-glutamine dipeptide: A simpler peptide with applications in cell culture and nutrition.
Semaglutide: A peptide used in the treatment of type 2 diabetes, known for its glucagon-like peptide-1 receptor agonist activity.
Uniqueness
L-Proline,l-isoleucyl-L-threonyl-L-seryl-L-phenylalanyl-L-a-glutamyl-L-a-glutamyl-L-alanyl-L-Lysylglycyl-L-Leucyl-L-a-aspartyl-L-arginyl-L-isoleucyl-L-asparaginyl-L-a-glutamyl-L-arginyl-l-methionyl-l- is unique due to its complex structure and the specific sequence of amino acids, which confer distinct biological and chemical properties
Properties
Molecular Formula |
C124H205N39O39S2 |
---|---|
Molecular Weight |
2930.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C124H205N39O39S2/c1-12-62(5)94(127)114(195)160-96(66(9)165)116(197)158-83(60-164)112(193)154-79(55-67-26-15-14-16-27-67)109(190)149-75(38-41-91(172)173)105(186)148-73(36-39-89(168)169)100(181)141-64(7)97(178)144-68(28-17-18-44-125)99(180)140-59-88(167)143-78(54-61(3)4)108(189)156-82(58-93(176)177)111(192)147-72(32-22-48-139-124(134)135)106(187)159-95(63(6)13-2)115(196)157-80(56-87(126)166)110(191)150-74(37-40-90(170)171)104(185)146-69(29-19-45-136-121(128)129)102(183)153-77(43-53-204-11)117(198)162-50-24-34-85(162)119(200)161-49-23-33-84(161)113(194)151-71(31-21-47-138-123(132)133)101(182)145-70(30-20-46-137-122(130)131)103(184)155-81(57-92(174)175)107(188)142-65(8)98(179)152-76(42-52-203-10)118(199)163-51-25-35-86(163)120(201)202/h14-16,26-27,61-66,68-86,94-96,164-165H,12-13,17-25,28-60,125,127H2,1-11H3,(H2,126,166)(H,140,180)(H,141,181)(H,142,188)(H,143,167)(H,144,178)(H,145,182)(H,146,185)(H,147,192)(H,148,186)(H,149,190)(H,150,191)(H,151,194)(H,152,179)(H,153,183)(H,154,193)(H,155,184)(H,156,189)(H,157,196)(H,158,197)(H,159,187)(H,160,195)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,201,202)(H4,128,129,136)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t62-,63-,64-,65-,66+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-,96-/m0/s1 |
InChI Key |
JRQDGUSHUYLSHC-TVQDNDAUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N4CCC[C@H]4C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)O)N |
Origin of Product |
United States |
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